molecular formula C8H13N3O B13866095 N-(5-methyl-2-propan-2-ylpyrazol-3-yl)formamide

N-(5-methyl-2-propan-2-ylpyrazol-3-yl)formamide

Cat. No.: B13866095
M. Wt: 167.21 g/mol
InChI Key: VYVQDODGPSGRRW-UHFFFAOYSA-N
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Description

N-(5-methyl-2-propan-2-ylpyrazol-3-yl)formamide is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a formamide group attached to the pyrazole ring, along with a methyl and an isopropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-2-propan-2-ylpyrazol-3-yl)formamide typically involves the reaction of 5-methyl-2-propan-2-ylpyrazole with formamide under specific conditions. One common method involves the use of a catalyst to facilitate the reaction, often under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-2-propan-2-ylpyrazol-3-yl)formamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the formamide group to an amine.

    Substitution: The compound can participate in substitution reactions where the formamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Amines derived from the reduction of the formamide group.

    Substitution: Substituted pyrazoles with different functional groups replacing the formamide.

Scientific Research Applications

N-(5-methyl-2-propan-2-ylpyrazol-3-yl)formamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-methyl-2-propan-2-ylpyrazol-3-yl)formamide involves its interaction with specific molecular targets. The formamide group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-methyl-2-propan-2-ylpyrazol-3-yl)-1,3-benzothiazole-2-carboxamide
  • N-(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methylpropan-2-amine

Uniqueness

N-(5-methyl-2-propan-2-ylpyrazol-3-yl)formamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its formamide group allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

N-(5-methyl-2-propan-2-ylpyrazol-3-yl)formamide

InChI

InChI=1S/C8H13N3O/c1-6(2)11-8(9-5-12)4-7(3)10-11/h4-6H,1-3H3,(H,9,12)

InChI Key

VYVQDODGPSGRRW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)NC=O)C(C)C

Origin of Product

United States

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